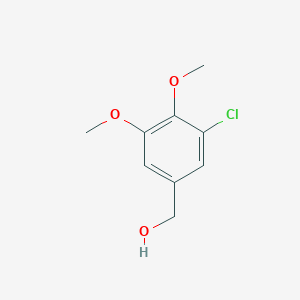
8-Hydroxydigitoxigenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxydigitoxigenin is a naturally occurring steroid compound found in the leaves of Nerium oleander . It belongs to the class of cardenolides, which are known for their potent biological activities, particularly in the context of cardiac glycosides . The molecular formula of this compound is C23H34O5, and it has a molecular weight of 390.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxydigitoxigenin can be achieved through biotransformation processes. One such method involves the use of microorganisms like Cochliobolus lunatus, which hydroxylate digitoxigenin at specific positions . The reaction typically takes place over a period of four days, resulting in the formation of this compound along with other hydroxylated products .
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in plants like Nerium oleander. biotechnological approaches involving microbial transformation are being explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxydigitoxigenin undergoes various chemical reactions, including hydroxylation, oxidation, and reduction .
Common Reagents and Conditions:
Major Products:
- 1β-Hydroxydigitoxigenin
- 7β-Hydroxydigitoxigenin
- Digitoxigenone
Scientific Research Applications
8-Hydroxydigitoxigenin has a wide range of applications in scientific research:
- Chemistry: It serves as a reference standard and a synthetic precursor for various chemical reactions .
- Biology: It is used in studies related to enzyme activity and microbial transformation .
- Medicine: As a cardiac glycoside, it is studied for its potential therapeutic effects on heart conditions .
- Industry: It is used in the production of fine chemicals and intermediates .
Mechanism of Action
The mechanism of action of 8-Hydroxydigitoxigenin involves its interaction with the sodium-potassium ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes . By inhibiting this enzyme, this compound increases intracellular calcium levels, leading to enhanced cardiac contractility . This mechanism is similar to other cardiac glycosides like digitoxin and digoxin .
Comparison with Similar Compounds
- Uzarigenin (CAS#466-09-1)
- Beta-Anhydrouzarigenin (CAS#3080-20-4)
- Periplogenin (CAS#514-39-6)
Comparison: 8-Hydroxydigitoxigenin is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs . For instance, while Uzarigenin and Periplogenin share similar core structures, the presence of the hydroxyl group at the 8th position in this compound significantly influences its interaction with biological targets .
Properties
Molecular Formula |
C23H34O5 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-[(3S,5R,8S,9R,10S,13R,14R,17R)-3,8,14-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O5/c1-20-7-4-16(24)12-15(20)3-9-22(26)18(20)6-8-21(2)17(5-10-23(21,22)27)14-11-19(25)28-13-14/h11,15-18,24,26-27H,3-10,12-13H2,1-2H3/t15-,16+,17-,18-,20+,21-,22+,23-/m1/s1 |
InChI Key |
DLJAGQZQTFSTKM-BGKNSHFJSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@]3([C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3(C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR,6R,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12436361.png)
![1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12436368.png)
![N-[(5alpha,20S)-20-(Dimethylamino)-4-oxopregn-2-en-3-yl]benzamide; Pregnane, benzamide deriv.; (+)-Axillaridine A](/img/structure/B12436377.png)
![{[2-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B12436378.png)
![4,7-Bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole](/img/structure/B12436384.png)
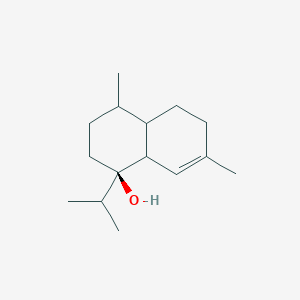
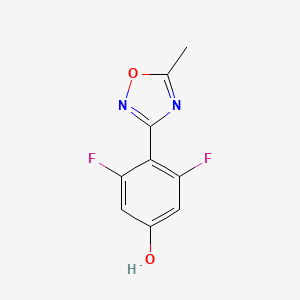
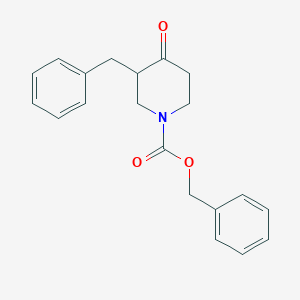
![[[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate](/img/structure/B12436422.png)
![2-[(5-Bromopyridin-2-yl)amino]propan-1-ol](/img/structure/B12436423.png)
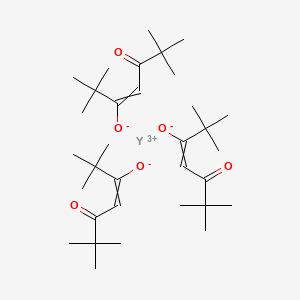
![2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]-](/img/structure/B12436428.png)

